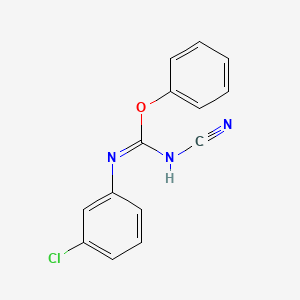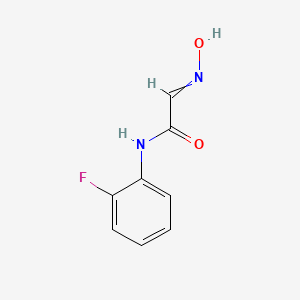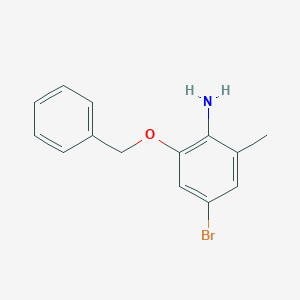
2-(Benzyloxy)-4-bromo-6-methylaniline
概要
説明
2-(Benzyloxy)-4-bromo-6-methylaniline is an organic compound with the molecular formula C14H14BrNO It is a derivative of phenylamine, featuring a benzyloxy group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-6-methylaniline typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-benzyloxy-6-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection and Deprotection: The amino group may be protected using a suitable protecting group to prevent unwanted reactions during the bromination step. After bromination, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-4-bromo-6-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylamines with different aryl or vinyl groups.
科学的研究の応用
2-(Benzyloxy)-4-bromo-6-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-bromo-6-methylaniline involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Benzyloxy-4-chloro-6-methylphenylamine: Similar structure but with a chlorine atom instead of bromine.
2-Benzyloxy-4-fluoro-6-methylphenylamine: Similar structure but with a fluorine atom instead of bromine.
2-Benzyloxy-4-iodo-6-methylphenylamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-4-bromo-6-methylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
特性
分子式 |
C14H14BrNO |
|---|---|
分子量 |
292.17 g/mol |
IUPAC名 |
4-bromo-2-methyl-6-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
InChIキー |
KGZFHXMRKIQITQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B8666807.png)
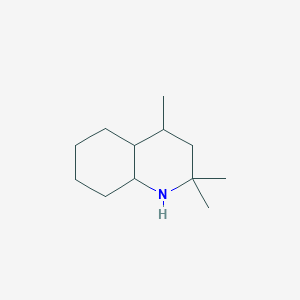
![1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)
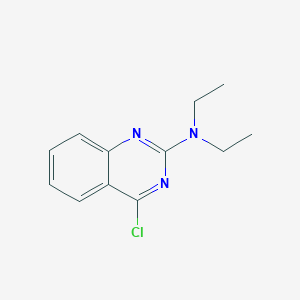
![Acetamide, N-[2-[4-(dimethylamino)phenyl]-1,1-dimethylethyl]-](/img/structure/B8666824.png)
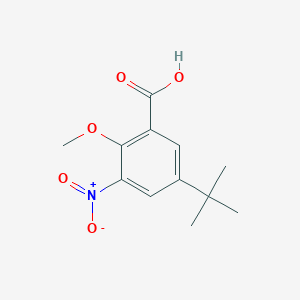
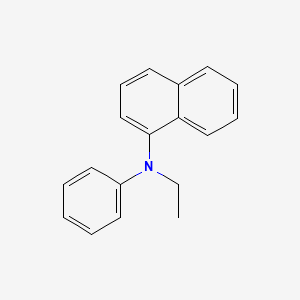
![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B8666835.png)
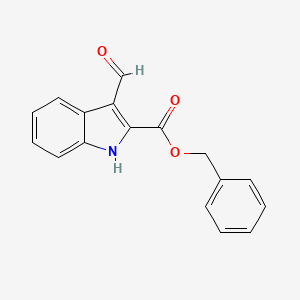
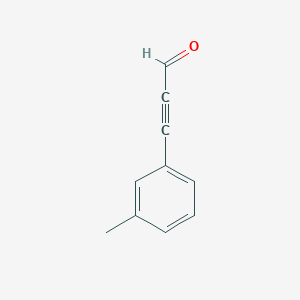
![2-chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8666860.png)
